molecular formula C15H24N2O2S B1395126 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine CAS No. 1220029-03-7

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine

Cat. No.: B1395126
CAS No.: 1220029-03-7
M. Wt: 296.4 g/mol
InChI Key: GDQJJFXJUZSVFC-UHFFFAOYSA-N
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Description

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine is a complex organic compound that features a piperidine ring, an ethylsulfonyl group, and a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.

    Attachment of the Ethylsulfonyl Group:

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenylamine can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenylamine derivatives.

Scientific Research Applications

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine
  • 5-(2-Propyl-1-piperidinyl)-2-(propylsulfonyl)-phenylamine

Uniqueness

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, can significantly influence the compound’s reactivity and binding characteristics compared to its methyl or propyl analogs.

Properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-12-7-5-6-10-17(12)13-8-9-15(14(16)11-13)20(18,19)4-2/h8-9,11-12H,3-7,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQJJFXJUZSVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207741
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-03-7
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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